(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
CAS No.: 1334512-40-1
Cat. No.: VC13536114
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334512-40-1 |
|---|---|
| Molecular Formula | C11H13ClF3N |
| Molecular Weight | 251.67 g/mol |
| IUPAC Name | (3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m0./s1 |
| Standard InChI Key | SZXUAAODEDSBMB-FVGYRXGTSA-N |
| Isomeric SMILES | C1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F.Cl |
| SMILES | C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl |
| Canonical SMILES | C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl |
Introduction
Chemical Structure and Stereochemical Features
The molecular structure of (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring substituted at the third position with a 4-(trifluoromethyl)phenyl group. The hydrochloride salt formation at the pyrrolidine nitrogen improves solubility and stability. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 247.68 g/mol (calculated from atomic masses).
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Stereochemistry: The (R)-configuration at the chiral center (C3) is critical for its biological activity and synthetic utility .
The trifluoromethyl group () contributes to electron-withdrawing effects, enhancing metabolic stability and binding affinity to hydrophobic protein pockets .
Synthesis and Stereoselective Manufacturing
Organocatalytic Asymmetric Synthesis
A prominent method for synthesizing chiral pyrrolidines involves organocatalyzed 1,3-dipolar cycloaddition reactions. Diphenylprolinol trimethylsilyl ether, in the presence of 3,5-dinitrobenzoic acid, has been employed to achieve high enantiomeric excess (ee > 90%) in analogous trifluoromethyl-pyrrolidine derivatives . For the target compound, a similar strategy could involve:
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Ketimine Formation: Reacting trifluoroethylamine with a carbonyl precursor.
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Cycloaddition: Using 2-enals as dipolarophiles to construct the pyrrolidine ring.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Alternative Routes
Patent literature describes synthetic pathways for pyrrolidine derivatives with trifluoromethylphenyl groups via Suzuki-Miyaura coupling or reductive amination . For example, coupling a boronic ester-functionalized pyrrolidine with 4-(trifluoromethyl)phenyl bromide could yield the desired scaffold .
Physicochemical Properties
While direct data for the hydrochloride salt is limited, analog compounds provide insights:
| Property | Value (Analogous Compound) | Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 289.6 ± 40.0 °C | |
| LogP (Partition Coefficient) | 2.48 | |
| Solubility | High in polar solvents (due to HCl salt) | Estimated |
The hydrochloride salt likely exhibits improved aqueous solubility compared to the free base, facilitating formulation for biological testing .
Pharmacological Applications
Enzyme Inhibition
Pyrrolidine derivatives with trifluoromethyl groups have shown activity against bacterial enzymes such as phosphopantetheinyl transferases (PPTases). For instance, ML267, a related compound, inhibits Sfp-PPTase with an IC₅₀ of <1 µM, suggesting potential antibacterial applications . The electron-withdrawing group enhances target engagement by mimicking natural substrates .
Central Nervous System (CNS) Targets
Chiral pyrrolidines are explored as modulators of neurotransmitter receptors. The (R)-configuration may favor interactions with G protein-coupled receptors (GPCRs), such as dopamine or serotonin receptors, though specific data for this compound requires further study .
Future Directions and Research Gaps
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Stereoselective Optimization: Improving enantiomeric purity via advanced catalysts (e.g., thiourea-based organocatalysts) .
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In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.
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Target Validation: Screening against kinase or protease libraries to identify novel therapeutic applications .
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